1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Description

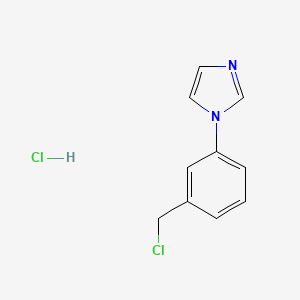

1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS: 86718-09-4) is an imidazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 3-position of the phenyl ring, which is directly bonded to the 1H-imidazole moiety. The compound exists as a hydrochloride salt, enhancing its water solubility. Its molecular formula is C₁₀H₁₀Cl₂N₂, with a molecular weight of 229.11 g/mol . Safety data highlight standard handling precautions, including avoiding inhalation and skin contact .

Properties

Molecular Formula |

C10H10Cl2N2 |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

1-[3-(chloromethyl)phenyl]imidazole;hydrochloride |

InChI |

InChI=1S/C10H9ClN2.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7H2;1H |

InChI Key |

WVBCDNSRENDYSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride typically involves the reaction of 3-(chloromethyl)benzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted imidazole derivatives

- Sulfoxides and sulfones

- Dihydroimidazole derivatives

Scientific Research Applications

1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Key Observations :

Pharmacological and Functional Differences

- SKF 96365 : Demonstrates broad-range TRP channel inhibition and capacitative calcium entry (SOCE) modulation , making it a tool for studying calcium signaling .

- Croconazole Hydrochloride : Used as an antifungal agent due to its imidazole ring, which disrupts fungal ergosterol synthesis .

- 1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride : The carboxylic acid group may enable salt formation or target-specific binding, though its activity is unspecified .

Physical-Chemical Properties

- Solubility: Croconazole hydrochloride is highly soluble in water and methanol , while the target compound’s hydrochloride salt form likely shares similar solubility.

- Melting Points : ’s nitro-containing compound has a higher melting point (120°C ) due to stronger intermolecular forces compared to the target compound .

Biological Activity

1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 229.11 g/mol. The compound features an imidazole ring and a chloromethyl group attached to a phenyl ring, which enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains and fungi.

- Case Study : A study demonstrated that formulations containing 1H-imidazole hydrochloride displayed high efficacy against dermatophyte infections in guinea pigs, indicating its potential as an antifungal agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to enzyme active sites, potentially inhibiting their function. For example, derivatives of imidazole have been studied as inhibitors for indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy .

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological efficacy. Modifications to the chloromethyl and imidazole components can enhance lipophilicity and improve interactions with biological targets .

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Antifungal | Enzyme inhibition, covalent bonding |

| 4-Phenyl-imidazole derivatives | IDO inhibition | Active site binding |

Applications in Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various therapeutic agents. Its ability to modulate biological activity through structural modifications makes it a candidate for drug development targeting infections and possibly cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.